{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile
CAS No.: 151986-06-0
Cat. No.: VC16833353
Molecular Formula: C24H19N3
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151986-06-0 |
|---|---|
| Molecular Formula | C24H19N3 |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 2-[[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]methylidene]propanedinitrile |
| Standard InChI | InChI=1S/C24H19N3/c1-18-3-9-22(10-4-18)27(23-11-5-19(2)6-12-23)24-13-7-20(8-14-24)15-21(16-25)17-26/h3-15H,1-2H3 |
| Standard InChI Key | YSMVZCAORJAQQK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C#N)C#N |
Introduction
Structural and Molecular Characteristics
{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile belongs to the class of benzylidenemalononitrile derivatives, distinguished by its bis(4-methylphenyl)amino substituent. Its molecular formula is C₂₄H₁₉N₃, with a molecular weight of 349.4 g/mol. The IUPAC name, 2-[[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]methylidene]propanedinitrile, reflects its branched architecture, which includes:
-
A central benzylidene core linked to propanedinitrile.
-
Two para-methyl-substituted phenyl groups attached via an amino bridge.
The compound’s conjugated system enables charge-transfer interactions, making it suitable for optoelectronic applications.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 151986-06-0 |
| Molecular Formula | C₂₄H₁₉N₃ |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 2-[[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]methylidene]propanedinitrile |
| Conjugated System | Extended π-system with electron-withdrawing dinitriles |
Synthesis and Reaction Mechanisms
The synthesis of {4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile primarily employs the Knoevenagel condensation reaction. This method involves the base-catalyzed reaction of 4-(4-methylphenyl)aniline with malononitrile under reflux conditions.
Representative Synthesis Pathway
-
Reactants:
-
4-(4-Methylphenyl)aniline
-
Malononitrile (propanedinitrile)
-
-
Catalyst: Sodium ethoxide or potassium carbonate.
-
Conditions: Reflux in anhydrous ethanol (78°C) for 6–8 hours.
-
Yield: ~60–70% after recrystallization.
The reaction proceeds via deprotonation of malononitrile to form a resonance-stabilized enolate, which attacks the aldehyde group of 4-(4-methylphenyl)aniline. Subsequent elimination of water yields the benzylidene product .
Table 2: Optimal Synthesis Conditions
| Parameter | Specification |
|---|---|
| Temperature | 78°C (reflux) |
| Solvent | Anhydrous ethanol |
| Catalyst | 0.1 M K₂CO₃ |
| Reaction Time | 6–8 hours |
Spectral Characterization
Mass Spectrometry
The mass spectrum of {4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile exhibits a prominent molecular ion peak at m/z 349, corresponding to its molecular weight. Fragmentation patterns indicate the loss of methyl groups (m/z 15) and cyanide radicals (m/z 26).
Infrared Spectroscopy
FT-IR analysis reveals characteristic absorptions at:
-
2223 cm⁻¹: Stretching vibrations of the nitrile (–C≡N) groups.
-
1605 cm⁻¹: C=C stretching in the aromatic and benzylidene moieties .
Nuclear Magnetic Resonance (NMR)
While detailed NMR data for this compound remains unpublished, analogous benzylidenemalononitriles show:
-
1H NMR: A singlet at δ 7.66 ppm for the benzylidene proton .
-
13C NMR: Peaks at δ 115–120 ppm for nitrile carbons and δ 140–150 ppm for aromatic carbons .
Chemical Properties and Reactivity
The compound’s reactivity is governed by its electron-deficient dinitrile groups and planar structure:
-
Electrophilicity: The α,β-unsaturated dinitrile system undergoes Michael additions with nucleophiles (e.g., amines, thiols).
-
Photostability: The conjugated system absorbs UV-vis light (λₐᵦₛ ~350–400 nm), enabling applications in fluorescence quenching.
-
Thermal Stability: Decomposes above 250°C without melting, indicative of strong intermolecular interactions.
Applications in Materials Science
Fluorescence Studies
The compound’s rigid, conjugated structure makes it a candidate for organic light-emitting diodes (OLEDs). Its ability to stabilize excited states through charge transfer has been explored in thin-film architectures.
Synthetic Intermediate
{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile serves as a precursor for:
-
Heterocyclic compounds: Cyclization with hydrazine yields pyrazole derivatives.
-
Polymerizable monomers: Copolymerization with thiophenes enhances conductivity in organic semiconductors.
Comparative Analysis with Analogous Compounds
Compared to 4-hexyloxybenzylidenemalononitrile , the bis(4-methylphenyl)amino substituent in {4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile confers:
-
Enhanced Solubility: Hydrophobic methyl groups improve solubility in organic solvents.
-
Reduced Crystallinity: Bulky substituents disrupt packing, favoring amorphous phases.
Future Research Directions
-
Spectral Elucidation: Detailed ¹H/¹³C NMR and X-ray crystallography studies.
-
Biological Screening: In vivo antitumor efficacy and pharmacokinetic profiling.
-
Material Optimization: Functionalization for improved charge mobility in optoelectronic devices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume